molecular formula C10H15N5O B14898579 N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14898579
M. Wt: 221.26 g/mol
InChI Key: OGGHXBJJYPUICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction. This method is eco-friendly and yields the desired product in good-to-excellent yields . The reaction is performed at 140°C and completes within 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Agents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act on enzymes and receptors involved in various biological pathways. For instance, it may inhibit certain enzymes critical for the survival of bacteria or cancer cells, thereby exerting its antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct biological activities.

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C10H15N5O/c1-3-16-5-4-11-9-6-8(2)14-10-12-7-13-15(9)10/h6-7,11H,3-5H2,1-2H3

InChI Key

OGGHXBJJYPUICZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC(=NC2=NC=NN12)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.